molecular formula C8H6FNS2 B8812274 7-Fluoro-2-(methylthio)benzo[d]thiazole

7-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No.: B8812274
M. Wt: 199.3 g/mol
InChI Key: QLMPHAHKGYNAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-(methylthio)benzo[d]thiazole (CAS: 1175278-03-1) is a fluorinated benzothiazole derivative with the molecular formula C₈H₆FNS₂ and a molar mass of 199.27 g/mol . The compound features a benzothiazole core substituted with a fluorine atom at the 7-position and a methylthio (-SMe) group at the 2-position. Benzothiazoles are known for their diverse pharmacological and material science applications, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C8H6FNS2

Molecular Weight

199.3 g/mol

IUPAC Name

7-fluoro-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3

InChI Key

QLMPHAHKGYNAQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Reported Activities References
This compound 1175278-03-1 C₈H₆FNS₂ 199.27 7-F, 2-SMe Not reported
6-Fluoro-2-(methylthio)benzo[d]thiazole 401567-35-9 C₈H₆FNS₂ 199.27 6-F, 2-SMe Not reported
7-Chloro-6-fluoro-2-aminobenzo(1,3)thiazole - C₇H₄ClFN₂S 202.63 7-Cl, 6-F, 2-NH₂ Analgesic, anti-inflammatory
6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole - C₁₆H₁₂FN₃OS 329.35 6-F, fused imidazole Antitumor (in silico docking)

Key Observations

Substituent Position: Fluorine at the 7-position (target compound) vs.

Functional Groups: Methylthio (-SMe) groups enhance lipophilicity compared to amino (-NH₂) or methoxy (-OMe) substituents, influencing pharmacokinetics .

Biological Activity : While the target compound lacks direct pharmacological data, structurally related halogenated benzothiazoles show promise in analgesic and antitumor applications .

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